molecular formula C20H23N3O3S2 B2786566 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1291486-51-5

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2786566
CAS No.: 1291486-51-5
M. Wt: 417.54
InChI Key: NLOOSHOJCWIVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the thiophene ring separately. The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with β-diketones . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones . The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and Gewald reactions, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Alkylated sulfonamides

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)16-6-8-17(9-7-16)22(5)28(25,26)18-10-11-27-19(18)20(24)23-15(4)12-14(3)21-23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOSHOJCWIVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.